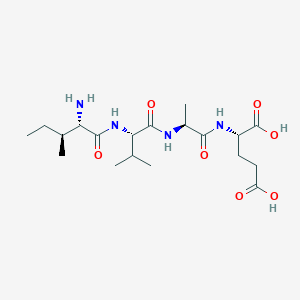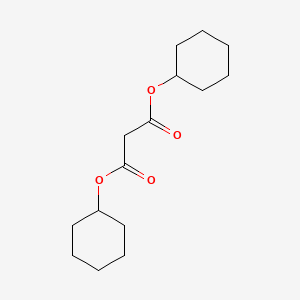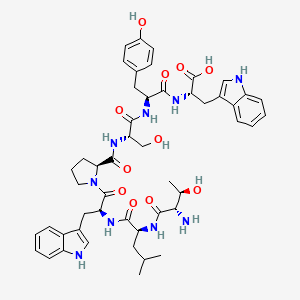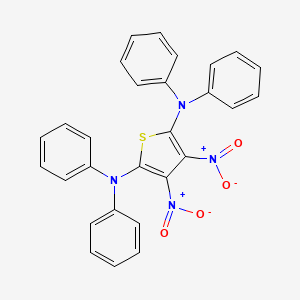
L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid is a peptide compound composed of four amino acids: L-isoleucine, L-valine, L-alanine, and L-glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection to expose the next reactive site. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HATU.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves the use of protected amino acid derivatives and automated cycles of coupling and deprotection.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-glutamic acid.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Substitution reactions often involve the use of specific enzymes or chemical reagents that target particular amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-glutamic acid can lead to the formation of pyroglutamic acid.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid has several applications in scientific research:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The peptide can be used in the production of bioactive compounds and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
- L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine
- L-Isoleucyl-L-alanine
- L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl
Uniqueness
L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
920979-10-8 |
|---|---|
Fórmula molecular |
C19H34N4O7 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7/c1-6-10(4)14(20)17(27)23-15(9(2)3)18(28)21-11(5)16(26)22-12(19(29)30)7-8-13(24)25/h9-12,14-15H,6-8,20H2,1-5H3,(H,21,28)(H,22,26)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1 |
Clave InChI |
SZNGISRDKLUUNN-YLXLXVFQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)



![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)

![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)



![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
